molecular formula C9H13N3S B12910061 4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- CAS No. 920490-06-8

4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)-

Cat. No.: B12910061
CAS No.: 920490-06-8
M. Wt: 195.29 g/mol
InChI Key: AAXJIMWLUUMSLD-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- is a heterocyclic compound with a pyrimidine core structure This compound is characterized by the presence of an ethenyl group at the 6-position, a dimethylamino group at the N-position, and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- can be achieved through several methods. One common approach involves the cyclization of guanidines with β-diketones, ethyl acetoacetate, or ethyl cyanoacetate under reflux conditions. Another method includes the transition metal-free cross-coupling reactions of halogenated pyrimidines with substituted anilines under acidic conditions . Additionally, microwave-assisted synthesis has been shown to be effective in reducing reaction times and improving yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, ethyl-substituted derivatives, and various substituted pyrimidines depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinamine, 6-ethenyl-N,N-dimethyl-2-(methylthio)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethenyl group allows for further functionalization, while the methylthio group enhances its lipophilicity and potential interactions with biological targets.

Properties

CAS No.

920490-06-8

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

6-ethenyl-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C9H13N3S/c1-5-7-6-8(12(2)3)11-9(10-7)13-4/h5-6H,1H2,2-4H3

InChI Key

AAXJIMWLUUMSLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1)C=C)SC

Origin of Product

United States

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